Abacavir, trans-

Descripción general

Descripción

Abacavir, trans- is a synthetic carbocyclic nucleoside analog used primarily as an antiviral agent. It is particularly effective against Human Immunodeficiency Virus (HIV) and is commonly used in combination with other antiretroviral medications to manage HIV-1 infection . Abacavir, trans- is known for its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of the HIV virus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Abacavir, trans- typically involves the reaction of a di-halo aminopyrimidine starting material with a suitable aminoalcohol. This reaction yields an intermediate compound, which is then cyclized and further reacted with cyclopropylamine to produce Abacavir, trans- as a free base . The process may require protection and deprotection steps, as well as the use of reagents like phosphorus oxychloride (POCl3) for certain reactions .

Industrial Production Methods: Industrial production of Abacavir, trans- often involves large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Advanced techniques like chromatography and crystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: Abacavir, trans- undergoes various chemical reactions, including:

Oxidation: Abacavir can be oxidized to form carboxylate and glucuronide metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and titanium dioxide (TiO2) under UV light.

Substitution: Cyclopropylamine is a key reagent used in the substitution reactions to form Abacavir, trans-.

Major Products:

Oxidation Products: Carboxylate and glucuronide metabolites.

Substitution Products: Abacavir, trans- as the primary product.

Aplicaciones Científicas De Investigación

Pharmacogenetic Testing

Abacavir Hypersensitivity Reaction

One of the most critical applications of abacavir is its association with hypersensitivity reactions, which can be severe and life-threatening. The HLA-B*5701 allele is a genetic marker that significantly predicts the risk of hypersensitivity to abacavir. Screening for this allele before initiating treatment has become standard practice to mitigate risks.

- Case Study: PREDICT-1 Trial

In the PREDICT-1 trial, patients were randomized to receive either pharmacogenetic testing for HLA-B*5701 or standard care. The results showed a marked reduction in hypersensitivity reactions from 7.8% in the control group to 3.4% in the screened group, demonstrating the clinical utility of genetic testing in guiding therapy .

Combination Therapies

Abacavir is often used in combination with other antiretroviral agents to enhance efficacy and improve patient outcomes. The fixed-dose combination of abacavir and lamivudine (EPZICOM) is one such example.

- Pharmacokinetics of Abacavir/Lamivudine

The pharmacokinetic properties of abacavir and lamivudine indicate rapid absorption and extensive distribution. A study showed that after a single dose of 600 mg abacavir, the maximum concentration (Cmax) reached was approximately 4.26 mcg/mL .

| Parameter | Abacavir | Lamivudine |

|---|---|---|

| Oral Bioavailability (%) | 86 ± 25 | 86 ± 16 |

| Apparent Volume of Distribution (L/kg) | 0.86 ± 0.15 | 1.3 ± 0.4 |

| Systemic Clearance (L/h/kg) | 0.80 ± 0.24 | 0.33 ± 0.06 |

| Elimination Half-Life (h) | 1.45 ± 0.32 | 13 to 19 |

This data supports the non-inferiority of once-daily dosing regimens compared to traditional twice-daily dosing .

Safety and Tolerability

Cardiovascular Risks

Recent studies have raised concerns regarding the cardiovascular safety profile of abacavir. An exploratory analysis linked current or past use of abacavir with a heightened risk of major adverse cardiovascular events (MACE), including heart attack and stroke . This finding necessitates careful consideration when prescribing abacavir, particularly for patients with existing cardiovascular risk factors.

- Case Study: REPRIEVE Trial

In the REPRIEVE trial, researchers found that individuals who had used abacavir had about a 50% increased risk for cardiovascular events compared to those who had not . These findings highlight the need for ongoing monitoring and assessment of cardiovascular health in patients receiving abacavir.

Mecanismo De Acción

Abacavir, trans- exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to active metabolites that compete with natural nucleosides for incorporation into viral DNA. This competitive inhibition results in the termination of DNA synthesis, effectively halting viral replication . The compound specifically targets the reverse transcriptase enzyme, making it a potent antiviral agent .

Comparación Con Compuestos Similares

Lamivudine: Another nucleoside analog used in combination with Abacavir for HIV treatment.

Zidovudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Didanosine: Another nucleoside analog with antiviral properties.

Uniqueness: Abacavir, trans- is unique due to its carbocyclic structure, which provides stability and efficacy in inhibiting the reverse transcriptase enzyme. Its ability to be used in combination with other antiretroviral agents enhances its effectiveness in managing HIV-1 infection .

Actividad Biológica

Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is primarily known for its role in the treatment of HIV/AIDS. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetic properties, and potential applications beyond HIV treatment, including its effects on cancer cell lines. This article explores the biological activity of Abacavir, focusing on its efficacy, safety, and emerging research findings.

Abacavir is a synthetic carbocyclic nucleoside analog that requires intracellular phosphorylation to convert into its active form, carbovir triphosphate (CBV-TP). CBV-TP competes with natural nucleotides for incorporation into viral DNA during reverse transcription, ultimately leading to chain termination due to the absence of a 3′-hydroxyl group. This mechanism allows Abacavir to effectively inhibit both HIV-1 and HIV-2 while exhibiting minimal inhibition of human DNA polymerases α, β, and γ .

Pharmacokinetics

Abacavir has an oral bioavailability of approximately 83% , with peak plasma concentrations reached within 0.63 to 2.5 hours after administration. It is metabolized primarily in the liver and has a half-life that supports once-daily dosing in many treatment regimens .

Efficacy in HIV Treatment

Clinical Studies and Meta-Analyses

A systematic review assessing the safety and efficacy of Abacavir in pediatric populations revealed that viral suppression rates ranged from 50% to 70% at six months and 57% to 78% at twelve months post-treatment initiation . The incidence of hypersensitivity reactions was reported between 0.00% and 8.26% , indicating that while adverse effects can occur, they are generally manageable .

| Study Type | Population Characteristics | Viral Suppression (6 months) | Viral Suppression (12 months) | Hypersensitivity Reaction (%) |

|---|---|---|---|---|

| Randomized Controlled Trials | Infants and children living with HIV | 50%-70% | 57%-78% | 0.00%-8.26% |

| Prospective Cohorts | ART-naive participants | Varies | Varies | Varies |

Effects Beyond HIV: Cancer Research

Recent studies have investigated the potential of Abacavir as an anti-cancer agent, particularly its effect on human medulloblastoma cell lines. Research indicates that Abacavir can reduce cell proliferation and induce differentiation in these cancer cells by inhibiting telomerase activity—a critical factor for tumor growth and immortality . Specifically, exposure to Abacavir led to:

- Dose-dependent decrease in proliferation rates.

- Cell cycle arrest in the G2/M phase.

- Increased cell death in certain medulloblastoma cell lines.

- Features of cellular senescence post-treatment.

These findings suggest that Abacavir may serve as a promising candidate for combination therapies targeting cancers reliant on telomerase activity.

Safety Profile

The safety profile of Abacavir remains favorable, with serious adverse events being rare. However, hypersensitivity reactions are a notable concern, particularly among individuals carrying the HLA-B*5701 allele. Pharmacogenetic testing for this allele has been recommended to minimize the risk of hypersensitivity reactions associated with Abacavir therapy .

Case Studies

Several case studies have highlighted the successful use of Abacavir in various settings:

- Pediatric HIV Treatment : A cohort study involving over 900 children demonstrated that switching from stavudine to Abacavir resulted in improved viral suppression without significant adverse effects .

- Combination Therapy : In a clinical trial assessing the combination of Abacavir with lamivudine and dolutegravir, patients exhibited enhanced viral load reduction compared to monotherapy .

Propiedades

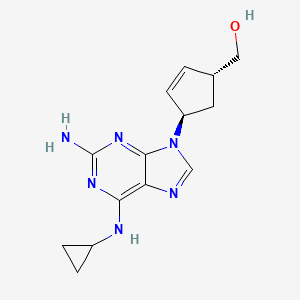

IUPAC Name |

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228998 | |

| Record name | Abacavir, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783292-37-5, 1443421-67-7 | |

| Record name | Abacavir, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783292375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR, (1R,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVN3YCO99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR, TRANS-, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0903H757IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.